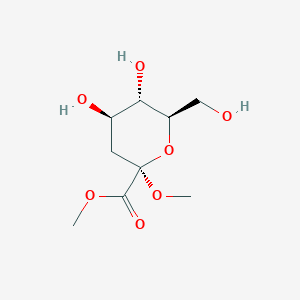![molecular formula C8H9N3O B018398 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-94-4](/img/structure/B18398.png)
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with a molecular formula of C9H9N3O. It is a heterocyclic organic compound that contains a benzimidazole ring and a methylamino group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it has been reported to exhibit its pharmacological activities through various mechanisms, including inhibition of enzyme activity, modulation of cell signaling pathways, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of topoisomerase I and II enzymes, which are important targets for anticancer drugs. Additionally, it has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Additionally, this compound has been reported to exhibit antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, which makes it easily accessible to researchers. Additionally, this compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. One direction is to further investigate its potential applications in medicinal chemistry and pharmacology. Specifically, researchers can explore its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Another direction is to study its mechanism of action in more detail. By understanding how this compound interacts with cellular targets, researchers can gain insights into the underlying biological processes that are involved in various diseases. Finally, researchers can explore the potential of this compound as a tool for studying the structure and function of various enzymes and receptors. By using this compound as a probe, researchers can gain insights into the mechanisms of action of these biological molecules.
Métodos De Síntesis
The synthesis of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one involves the reaction of o-phenylenediamine with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for various applications.
Propiedades
Número CAS |
102616-94-4 |
|---|---|
Nombre del producto |
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one |
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3-(methylamino)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-9-11-7-5-3-2-4-6(7)10-8(11)12/h2-5,9H,1H3,(H,10,12) |
Clave InChI |
MVPVBXJXQLNLGR-UHFFFAOYSA-N |
SMILES |
CNN1C2=CC=CC=C2NC1=O |
SMILES canónico |
CNN1C2=CC=CC=C2NC1=O |
Sinónimos |
2H-Benzimidazol-2-one,1,3-dihydro-1-(methylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
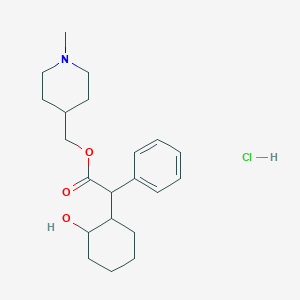
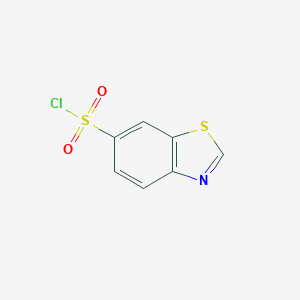
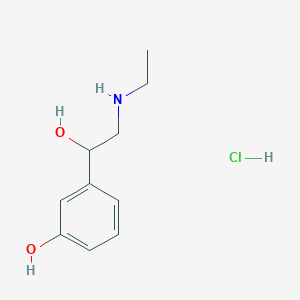


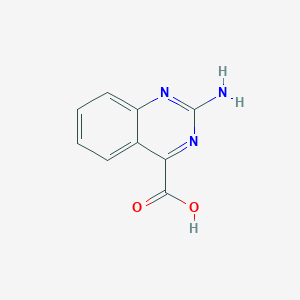


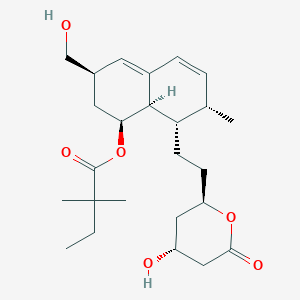


![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
